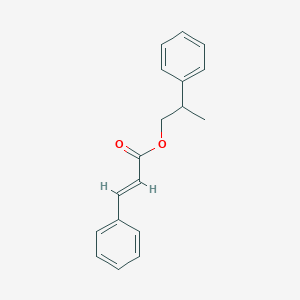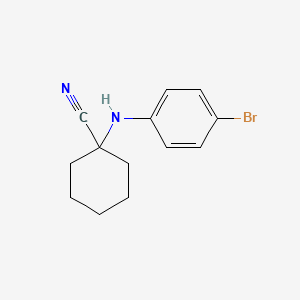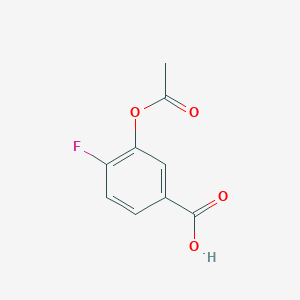
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(1H-indol-3-ylmethylene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide is a complex organic compound that combines the structural features of carbazole and indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide typically involves multiple steps:
Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved through the iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Preparation of Propanohydrazide Derivative: The propanohydrazide derivative can be synthesized by reacting propanoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with the indole derivative in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbazole ring, especially at the iodine substituents, using reducing agents such as sodium borohydride.
Substitution: The iodine atoms on the carbazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It can serve as a ligand in transition metal catalysis due to its unique electronic properties.
Biology and Medicine
Anticancer Research: The compound’s structure suggests potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Pharmaceuticals: Potential precursor for the synthesis of various pharmacologically active compounds.
Wirkmechanismus
The mechanism by which 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with DNA or proteins, leading to the disruption of cellular processes. Its iodine atoms could facilitate binding to specific enzymes or receptors, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diiodo-9H-carbazole: Shares the carbazole core but lacks the indole moiety.
Indole-3-carboxaldehyde: Contains the indole structure but not the carbazole component.
N-(1H-Indol-3-ylmethylene)propanohydrazide: Similar hydrazide linkage but without the carbazole ring.
Uniqueness
The combination of carbazole and indole structures in 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(1H-indol-3-ylmethylene)propanohydrazide provides unique electronic and steric properties, making it distinct from other compounds
Eigenschaften
Molekularformel |
C24H18I2N4O |
|---|---|
Molekulargewicht |
632.2 g/mol |
IUPAC-Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C24H18I2N4O/c25-16-5-7-22-19(11-16)20-12-17(26)6-8-23(20)30(22)10-9-24(31)29-28-14-15-13-27-21-4-2-1-3-18(15)21/h1-8,11-14,27H,9-10H2,(H,29,31)/b28-14+ |
InChI-Schlüssel |
OVEBGNHASYLWLL-CCVNUDIWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)




![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)
![[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B12051465.png)

